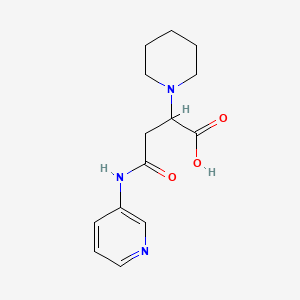![molecular formula C19H23ClN4O3S2 B12189076 N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide](/img/structure/B12189076.png)
N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the cyclopentylacetamide moiety. Common reagents used in these reactions may include triazole precursors, chlorophenyl derivatives, and cyclopentylamine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyclopentylacetamide may include other triazole derivatives, chlorophenyl compounds, and cyclopentylacetamide analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H23ClN4O3S2 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H23ClN4O3S2/c20-14-4-3-7-16(10-14)23-13-21-22-19(23)28-11-18(25)24(15-5-1-2-6-15)17-8-9-29(26,27)12-17/h3-4,7,10,13,15,17H,1-2,5-6,8-9,11-12H2 |
InChI Key |
SJCATJHKSMCYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CSC3=NN=CN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B12189007.png)
![2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol](/img/structure/B12189010.png)
![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12189011.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide](/img/structure/B12189012.png)



![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12189035.png)


![6-acetyl-2-{[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12189058.png)


![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12189072.png)
